Deruxtecan analog
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Overview
Description
Deruxtecan analog is a derivative of exatecan, a topoisomerase I inhibitor. It is commonly used in antibody-drug conjugates (ADCs) for targeted cancer therapy. The most well-known ADC containing deruxtecan is trastuzumab deruxtecan, which is used to treat HER2-positive cancers, including breast and gastric cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deruxtecan analog is synthesized through a series of chemical reactions involving the modification of exatecan. The process typically involves the use of a tetrapeptide-based cleavable linker to attach the this compound to a monoclonal antibody. The linker is designed to be stable in the bloodstream but cleavable within the target cancer cells .
Industrial Production Methods
The industrial production of this compound involves large-scale chemical synthesis and purification processes. The monoclonal antibody is produced using recombinant DNA technology in mammalian cell cultures. The antibody is then conjugated with the this compound using the cleavable linker in a controlled environment to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Deruxtecan analog undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups of the compound.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its efficacy and stability as a therapeutic agent .
Scientific Research Applications
Deruxtecan analog has a wide range of scientific research applications, including:
Chemistry: Used in the development of new chemical synthesis methods and the study of reaction mechanisms.
Biology: Used to study cellular processes and the effects of topoisomerase I inhibition on DNA replication and repair.
Medicine: Primarily used in the development of ADCs for targeted cancer therapy. .
Industry: Used in the production of ADCs and other therapeutic agents for cancer treatment
Mechanism of Action
Deruxtecan analog exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication and repair. The compound is delivered to cancer cells via an antibody-drug conjugate, where it is internalized and released within the cell. Once inside the cell, this compound binds to topoisomerase I, preventing the enzyme from relaxing supercoiled DNA. This leads to DNA damage and ultimately, cell death .
Comparison with Similar Compounds
Similar Compounds
Exatecan: The parent compound of deruxtecan analog, also a topoisomerase I inhibitor.
Camptothecin: Another topoisomerase I inhibitor with a similar mechanism of action.
Irinotecan: A derivative of camptothecin used in cancer therapy
Uniqueness
This compound is unique due to its use in antibody-drug conjugates, which allows for targeted delivery to cancer cells. This targeted approach minimizes the exposure of normal cells to the cytotoxic agent, reducing side effects and increasing the efficacy of the treatment .
Properties
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[1-[[2-[[2-[(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNSCLIZKHLNSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H56FN9O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1034.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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